5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C11H16N2O This compound features a pyridine ring substituted with a cyclopropoxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropoxy-2,6-dimethylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by interacting with nucleic acids or membrane proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylpyridin-3-amine
- 4,5,6-Trimethylpyrimidin-2-amine
- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
Uniqueness
5-Cyclopropoxy-N,N,6-trimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,6-trimethylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-11(14-10-4-5-10)6-9(7-12-8)13(2)3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
MZYXPOYWWOOUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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